molecular formula C18H21N3O B3724483 N'-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B3724483
M. Wt: 295.4 g/mol
InChI Key: HLFBRTPUFOHYPN-GRSHGNNSSA-N
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Description

N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[410]heptane-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(Z)-(2-methyl-1H-indol-3-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-15(12-6-4-5-9-16(12)20-11)10-19-21-18(22)17-13-7-2-3-8-14(13)17/h4-6,9-10,13-14,17,20H,2-3,7-8H2,1H3,(H,21,22)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBRTPUFOHYPN-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3C4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N\NC(=O)C3C4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves a multi-step process. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the bicyclo[4.1.0]heptane moiety and the carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbohydrazide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-2,3-dione derivatives, while reduction could yield corresponding reduced indole derivatives.

Scientific Research Applications

N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively binds to the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation . The compound may also interact with other signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its combination of the indole moiety with the bicyclo[4.1.0]heptane structure and the carbohydrazide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(Z)-(2-methyl-1H-indol-3-yl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

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